ethyl 3-{6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
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Overview
Description
Ethyl 3-{6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with chloro, chlorobenzyl, and ethyl propanoate groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Benzylation: The 7-position is benzylated using 2-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Esterification: The final step involves the esterification of the chromen-2-one derivative with ethyl propanoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 3-{6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-{6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.
DNA Interaction: Interacting with DNA to modulate gene expression and cellular functions.
Comparison with Similar Compounds
Ethyl 3-{6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other chromen-2-one derivatives, such as:
Coumarin: A simpler chromen-2-one derivative with known anticoagulant properties.
Warfarin: A well-known anticoagulant with a similar chromen-2-one core but different substituents.
Flavonoids: Naturally occurring compounds with a chromen-2-one core, known for their antioxidant properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 3-{6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic compound classified as a coumarin derivative. Its molecular formula is C22H20Cl2O5, and it has a molecular weight of approximately 435.297 g/mol. The compound features a complex structure with multiple functional groups, including chloro, methoxy, and carbonyl groups, contributing to its biological activity and potential pharmacological applications .
Chemical Structure and Properties
The compound's structure is characterized by a coumarin core, which consists of a benzene ring fused to a pyrone ring. The presence of chlorine substituents and an ethyl propanoate side chain enhances its unique chemical properties. The following table summarizes key features of the compound:
Property | Details |
---|---|
Molecular Formula | C22H20Cl2O5 |
Molecular Weight | 435.297 g/mol |
CAS Number | 586995-71-3 |
Structural Class | Coumarin Derivative |
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of coumarin derivatives, including this compound. It has been shown to possess antibacterial effects against various strains of bacteria. The structure's chlorine atoms and coumarin backbone enhance its potential as an antibacterial agent. For example, derivatives of this class have been tested against Gram-positive and Gram-negative bacteria with promising results .
Anti-inflammatory and Antioxidant Properties
In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory and antioxidant activities. These properties are crucial for therapeutic applications in conditions characterized by oxidative stress and inflammation .
Case Studies
- Antibacterial Efficacy : A study demonstrated that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL. This suggests its potential as a lead compound for developing new antibacterial agents .
- Anti-inflammatory Effects : In vitro assays indicated that the compound could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its role in modulating inflammatory responses .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis strategies. Key steps include:
- Formation of the coumarin core via condensation reactions.
- Introduction of chlorine substituents through electrophilic aromatic substitution.
- Addition of the ethyl propanoate moiety via esterification reactions.
These methods emphasize the complexity and precision required in synthesizing this compound while maintaining its biological activity .
Properties
Molecular Formula |
C22H20Cl2O5 |
---|---|
Molecular Weight |
435.3 g/mol |
IUPAC Name |
ethyl 3-[6-chloro-7-[(2-chlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C22H20Cl2O5/c1-3-27-21(25)9-8-15-13(2)16-10-18(24)20(11-19(16)29-22(15)26)28-12-14-6-4-5-7-17(14)23/h4-7,10-11H,3,8-9,12H2,1-2H3 |
InChI Key |
VKWCTDAMYHNXJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=CC=C3Cl)Cl)C |
Origin of Product |
United States |
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